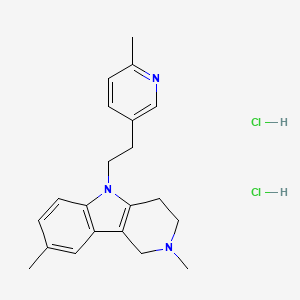

Latrepirdine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Latrepirdine dihydrochloride, also known as Dimebolin dihydrochloride, is a neuroactive compound with antagonist activity at histaminergic, α-adrenergic, and serotonergic receptors . It stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion . It was originally marketed as a non-selective antihistamine in Russia .

Molecular Structure Analysis

The molecular formula of this compound is C21H27Cl2N3 . It has an average mass of 392.365 Da and a monoisotopic mass of 391.158203 Da .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 392.37 . It has a solubility of 6.4 mg/mL in DMSO .Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment : Latrepirdine showed potential in improving cognition and reducing the progression of neuropathology in an Alzheimer's mouse model. It exhibited pro-autophagic properties and reduced the accumulation of Aβ42 and α-synuclein, which are associated with Alzheimer's disease ((Steele et al., 2013)).

Huntington Disease Management : A study on patients with mild to moderate Huntington disease found that Latrepirdine did not significantly improve cognition or global function compared to placebo, although it was safe and well-tolerated ((Kieburtz et al., 2013)).

Meta-Analysis on Cognitive Function : A meta-analysis of randomized controlled trials found heterogeneous results, with Latrepirdine showing a tendency to improve cognitive scores in Alzheimer's disease patients, although not significantly ((Cano-Cuenca et al., 2013)).

Molecular Mechanisms in Neurodegenerative Diseases : Latrepirdine's molecular mechanisms, including its impact on mitochondrial function, calcium influx, and intracellular catabolic pathways, have been investigated to understand its clinical benefits in Alzheimer’s and Parkinson’s diseases ((Bharadwaj et al., 2013)).

Autophagy Stimulation and α-synuclein Reduction : Latrepirdine was found to stimulate autophagy and reduce the accumulation of α-synuclein in cells and mouse brain, suggesting its potential utility in treating synucleinopathies ((Steele et al., 2012)).

Activation of AMP-activated Protein Kinase : Latrepirdine was identified as a potent activator of AMP-activated protein kinase, reducing neuronal excitability and potentially contributing to its neuroprotective effects ((Weisová et al., 2013)).

Amyloid-β Aggregation and Toxicity : Latrepirdine was studied for its effects on amyloid-β aggregation and toxicity, with findings suggesting that its ability to modulate Aβ aggregation is independent of its neuroprotective effects ((Porter et al., 2016)).

Preclinical Studies Review : A systematic review of preclinical studies involving Latrepirdine highlighted its capacity to modulate targets related to mitochondria, acetylcholinesterase activity, and intraneuronal calcium levels, although the results were heterogeneous and controversial ((Cano-Cuenca et al., 2015)).

Enhancing Autophagy and Reducing GFP-Aβ42 Levels : Latrepirdine was shown to enhance autophagy and reduce intracellular GFP-Aβ42 levels in yeast, suggesting a novel mechanism of action in inducing autophagy and reducing Aβ42 levels ((Bharadwaj et al., 2012)).

Cerebral Glucose Utilization in Mice : A study found that Latrepirdine enhanced cerebral glucose utilization in aged mice, indicating its potential impact on cerebral metabolism and implications for Alzheimer's disease treatment ((Day et al., 2011)).

Mecanismo De Acción

Latrepirdine has been reported to possess several properties that are potentially relevant to the treatment of neurodegenerative diseases. It has shown to protect cultured cells from the cytotoxicity of amyloid-β (Aβ) peptide, stabilize mitochondrial function and calcium homeostasis, modulate Aβ release from cultured cells, isolated intact nerve terminals, and from hippocampal neurons in living mouse brain, and promote neurogenesis in the murine hippocampus . It is also a potent activator of AMP-activated protein kinase (AMPK) .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Latrepirdine dihydrochloride involves the reaction of 2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one with hydrochloric acid.", "Starting Materials": [ "2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux temperature for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold methanol and dry it under vacuum to obtain Latrepirdine dihydrochloride." ] } | |

Número CAS |

14292-23-0 |

Fórmula molecular |

C21H26ClN3 |

Peso molecular |

355.9 g/mol |

Nombre IUPAC |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride |

InChI |

InChI=1S/C21H25N3.ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;/h4-7,12-13H,8-11,14H2,1-3H3;1H |

Clave InChI |

WGQCGOMSKOHLMD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |

SMILES canónico |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

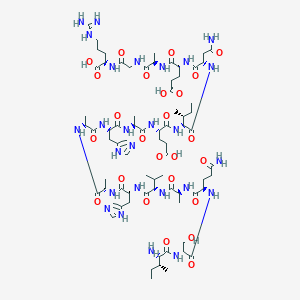

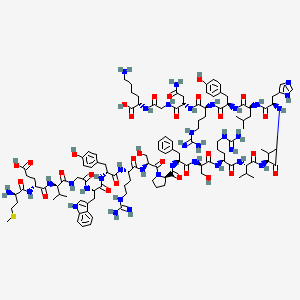

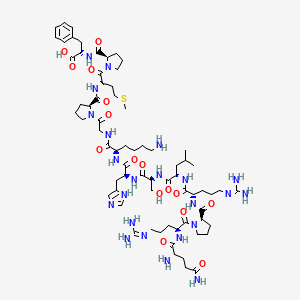

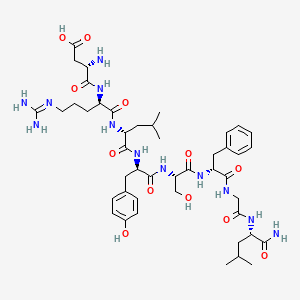

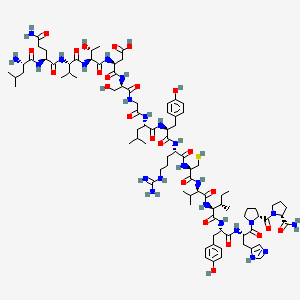

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate](/img/structure/B7886945.png)

![[(1R,2R,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7886990.png)